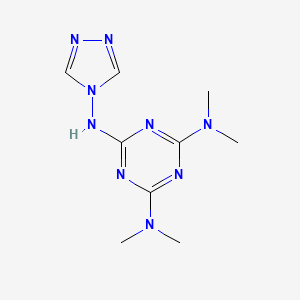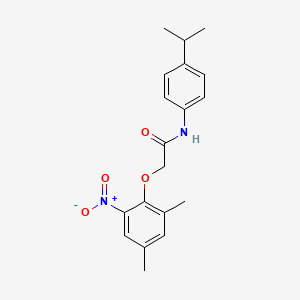![molecular formula C18H18N2O4 B5864005 N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as GSK-3 inhibitor and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of various downstream targets of GSK-3, leading to the inhibition of various cellular processes such as cell differentiation, proliferation, and apoptosis. The inhibition of GSK-3 has been shown to have potential therapeutic effects in various diseases, as mentioned earlier.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, a hallmark of the disease. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity towards GSK-3. This specificity allows for the selective inhibition of GSK-3 without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound have been shown to induce liver toxicity in animal models.
Future Directions
There are several future directions for the study of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide. One of the future directions is the study of its potential therapeutic effects in other diseases, such as Parkinson's disease and schizophrenia. Another future direction is the development of more potent and selective GSK-3 inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is another future direction.
Synthesis Methods
The synthesis of N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-(4-morpholinyl)aniline with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 244-246°C.
Scientific Research Applications
N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. GSK-3 has also been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the inhibition of GSK-3 by this compound has been studied for its potential therapeutic effects in these diseases.
properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(13-5-6-16-17(11-13)24-12-23-16)19-14-3-1-2-4-15(14)20-7-9-22-10-8-20/h1-6,11H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLLKBQZSCCHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)

![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)

![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5863988.png)

